N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1111988-89-6) is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a 3-methyl-1,2,4-oxadiazole substituent and a 3-methoxybenzyl acetamide side chain . Its structural complexity arises from the integration of heterocyclic moieties known for modulating bioactivity, such as the oxadiazole ring (implicated in hydrogen bonding and metabolic stability) and the pyrimidoindole system (associated with π-π stacking interactions in target binding) . The compound’s physicochemical properties, including solubility and logP, are influenced by the electron-donating methoxy group on the phenyl ring and the hydrophobic methyl-oxadiazole unit .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-15-27-21(34-28-15)13-29-14-26-22-18-8-3-4-9-19(18)30(23(22)24(29)32)12-20(31)25-11-16-6-5-7-17(10-16)33-2/h3-10,14H,11-13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOYZWWMUIHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrimidoindole Derivatives with Varied Substitutions
- Compound L690-0169 : Replaces the 3-methoxybenzyl group with a 3-(methylsulfanyl)phenyl moiety. This substitution enhances lipophilicity (logP increases by ~0.3 units) but reduces aqueous solubility, as observed in comparative pharmacokinetic studies .
- N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1112009-67-2) : Introduces a chlorine atom at the 3-position of the phenyl ring, which increases electronegativity and may improve target affinity in halogen-bond-prone environments (e.g., kinase active sites) .
Table 1: Comparative Physicochemical Properties
| Compound | logP | Solubility (µg/mL) | Molecular Weight |
|---|---|---|---|
| Target Compound (CAS 1111988-89-6) | 3.12 | 12.5 | 516.54 |
| L690-0169 | 3.45 | 8.2 | 532.61 |
| CAS 1112009-67-2 | 3.28 | 9.8 | 551.02 |
Oxadiazole and Indole Hybrids
- N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide : Replaces the oxadiazole with a sulfanyl group, reducing metabolic stability (t½ decreases from 6.8 h to 4.2 h in microsomal assays) but improving IC₅₀ against topoisomerase II (0.18 µM vs. 0.32 µM for the target compound) .
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide : Demonstrates enhanced enzyme inhibition (e.g., COX-2 IC₅₀ = 0.45 µM) compared to the target compound (COX-2 IC₅₀ = 1.2 µM), attributed to the indole moiety’s planar aromaticity .
Bioactivity and Pharmacokinetic Profiling
Antimicrobial and Anticancer Activity
Table 2: Comparative Bioactivity Data
| Compound | MIC (S. aureus) | COX-2 IC₅₀ (µM) | HeLa EC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 16 | 1.2 | 48 |
| CAS 1112009-67-2 | 24 | 0.95 | 28 |
| Fluoropyridine Analog | 2 | N/A | 12 |
Analytical and Structural Characterization
- NMR Profiling : Comparative ¹H NMR analysis (e.g., chemical shifts at δ 7.2–7.4 ppm for aromatic protons) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter electron density, as seen in analogs like Rapa derivatives .
- Molecular Networking : LC-MS/MS-based dereplication (cosine score ≥0.85) clusters the target compound with pyrimidoindole-oxadiazole hybrids, distinguishing it from indole-thiazole derivatives (cosine score ≤0.6) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
